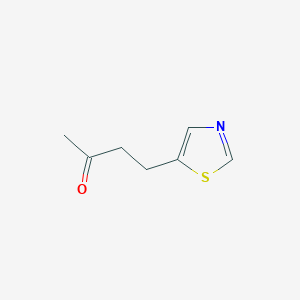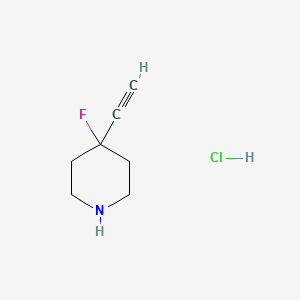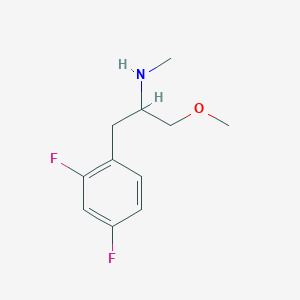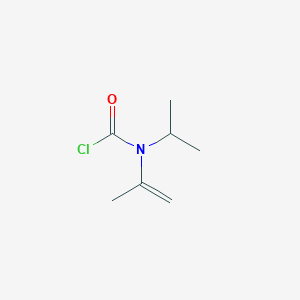
4-(3-Bromopropyl)-1-isopropyl-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is characterized by the presence of a bromopropyl group and an isopropyl group attached to the pyrazole ring. It is a white crystalline solid, soluble in water, alcohols, and other organic solvents, with a melting point of 97-99°C and a boiling point of 243-245°C.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole typically involves the reaction of 1-isopropyl-1H-pyrazole with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in ether
Major Products Formed
科学的研究の応用
4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole has a variety of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of other organic compounds.
Catalysis: Acts as a catalyst in the polymerization of cyclic ethers.
Biological Research: Investigated for its potential antibacterial, antioxidant, and anticancer activities.
Materials Science: Studied for its potential as a corrosion inhibitor
作用機序
The mechanism of action of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole involves its interaction with molecular targets through nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various biologically active derivatives .
類似化合物との比較
Similar Compounds
- 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
- 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its isopropyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .
特性
分子式 |
C9H15BrN2 |
|---|---|
分子量 |
231.13 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-8(2)12-7-9(6-11-12)4-3-5-10/h6-8H,3-5H2,1-2H3 |
InChIキー |
BPKQXMICASIMTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)




![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)


![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
